

# Spectroscopic Analysis of N-phenyl-3-isothiazolamine: A Technical Guide

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## Compound of Interest

Compound Name: *N*-phenyl-3-isothiazolamine

Cat. No.: B15357069

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally determined spectroscopic data for **N-phenyl-3-isothiazolamine** is limited. This guide provides a comprehensive framework for its analysis, including detailed experimental protocols and representative data derived from structurally analogous compounds such as N-aryl-isothiazolamines and aminothiazoles. The presented data tables are illustrative and intended to serve as a reference for expected values.

## Introduction

**N-phenyl-3-isothiazolamine** is a heterocyclic compound of interest within medicinal chemistry and materials science due to the prevalence of the isothiazole core in various bioactive molecules.[1] A thorough spectroscopic analysis is fundamental to confirm its molecular structure, assess its purity, and understand its electronic properties. This guide outlines the standard spectroscopic techniques employed for the characterization of **N-phenyl-3-isothiazolamine** and related N-aryl-isothiazolamines.

The primary methods covered are:

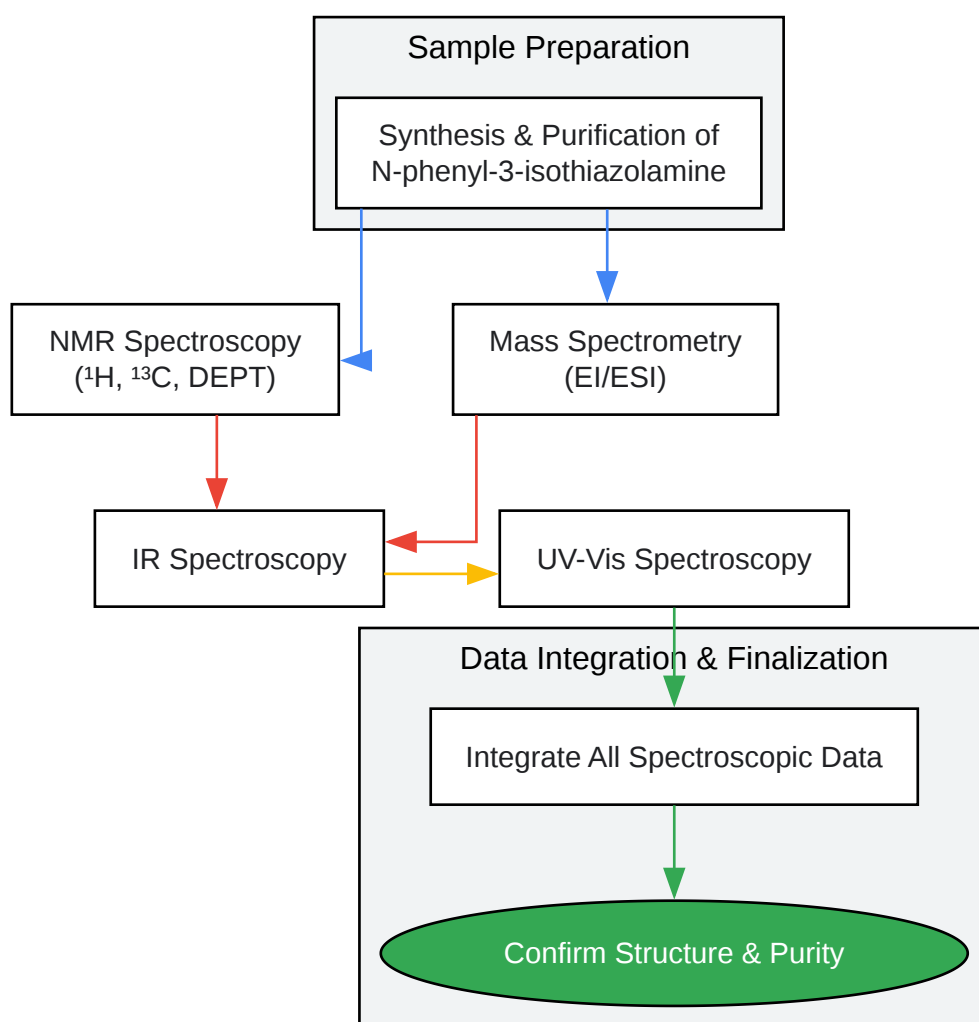
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)

- Ultraviolet-Visible (UV-Vis) Spectroscopy

A logical workflow for the comprehensive spectroscopic analysis is presented to guide researchers in their characterization efforts.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a systematic approach to the spectroscopic characterization of **N-phenyl-3-isothiazolamine**.



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Caption: Workflow for the spectroscopic analysis of **N-phenyl-3-isothiazolamine**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of **N-phenyl-3-isothiazolamine**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR are fundamental for structural confirmation.

## Representative NMR Data

The following tables summarize the expected chemical shifts ( $\delta$ ) for **N-phenyl-3-isothiazolamine**, based on data from analogous compounds.<sup>[2][3]</sup>

Table 1: Representative  $^1\text{H}$  NMR Data

Protons	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
NH	11.0 - 11.2	Singlet (broad)	-
Phenyl H (ortho)	7.2 - 7.4	Doublet	7.0 - 8.0
Phenyl H (meta)	6.9 - 7.1	Triplet	7.0 - 8.0
Phenyl H (para)	6.8 - 7.0	Triplet	7.0 - 8.0
Isothiazole H4	6.9 - 7.1	Doublet	4.0 - 5.0
Isothiazole H5	8.0 - 8.2	Doublet	4.0 - 5.0

Table 2: Representative  $^{13}\text{C}$  NMR Data

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
Phenyl C (ipso)	140 - 142
Phenyl C (ortho)	118 - 120
Phenyl C (meta)	128 - 130
Phenyl C (para)	122 - 124
Isothiazole C3	155 - 158
Isothiazole C4	110 - 112
Isothiazole C5	145 - 148

## Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a standard one-dimensional  $^1\text{H}$  spectrum.
  - Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
- **Data Processing:** Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

### Representative IR Data

The key expected vibrational frequencies for **N-phenyl-3-isothiazolamine** are listed below, based on data for related aminothiazole and isothiazole derivatives.<sup>[2]</sup>

Table 3: Representative IR Absorption Frequencies

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	3300 - 3350	Medium
Aromatic C-H Stretch	3000 - 3100	Medium-Weak
C=N Stretch (isothiazole ring)	1610 - 1630	Medium
C=C Stretch (aromatic and isothiazole rings)	1450 - 1600	Medium-Strong
C-N Stretch	1250 - 1350	Medium
C-S Stretch	690 - 750	Weak

### Experimental Protocol for IR Spectroscopy

- Sample Preparation:
  - Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
  - Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity and structural features.

## Representative Mass Spectrometry Data

Table 4: Expected Mass Spectrometry Data

Ion	Expected m/z	Notes
$[\text{M}+\text{H}]^+$	177.04	Molecular ion peak (protonated). Calculated for $\text{C}_9\text{H}_9\text{N}_2\text{S}^+$ .
$[\text{M}]^{+\cdot}$	176.03	Molecular ion peak (radical cation). Calculated for $\text{C}_9\text{H}_8\text{N}_2\text{S}^{+\cdot}$ .
Major Fragments	Varies	Expected fragments may include loss of the phenyl group, cleavage of the isothiazole ring.

## Experimental Protocol for Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source is typically used.
- **Data Acquisition (ESI):**
  - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
  - Acquire the mass spectrum in positive ion mode.
  - Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  50-500).
- **Data Acquisition (EI):**
  - Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (for volatile compounds).
  - Acquire the mass spectrum.
- **Data Analysis:** Identify the molecular ion peak ( $[\text{M}+\text{H}]^+$  for ESI,  $[\text{M}]^+$  for EI) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[\[4\]](#)  
[\[5\]](#)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving  $\pi$ -electrons in the aromatic and heterocyclic rings.

### Representative UV-Vis Data

Based on related thiazole and isothiazole compounds, **N-phenyl-3-isothiazolamine** is expected to show absorption maxima corresponding to  $\pi \rightarrow \pi^*$  transitions.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Table 5: Representative UV-Vis Absorption Data

Transition	Expected $\lambda_{\text{max}}$ (nm)	Solvent
$\pi \rightarrow \pi$	250 - 290	Ethanol or Acetonitrile
$\pi \rightarrow \pi$ (extended conjugation)	300 - 350	Ethanol or Acetonitrile

## Experimental Protocol for UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
  - Fill a reference cuvette with the pure solvent.
  - Record the spectrum over a range of 200-800 nm.
- **Data Analysis:** Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and calculate the molar absorptivity ( $\epsilon$ ) if the concentration is known. The position and intensity of the absorption bands provide insight into the conjugated system of the molecule.

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